2-(3,4-Dimethoxyphenyl)-8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-(3,4-Dimethoxyphenyl)-8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound featuring a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under reflux conditions in the presence of a suitable catalyst.
Functionalization of the core structure: Introduction of the 3,4-dimethoxyphenyl and 3-pyridyl groups can be accomplished via palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Final modifications: Methylation of the core structure to introduce the 8,9-dimethyl groups can be performed using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is used in studying cell signaling pathways and molecular interactions.
Chemical Biology: It is employed in the design of molecular probes for imaging and diagnostic purposes.
Pharmaceutical Industry: The compound is explored for its potential therapeutic effects and drug development.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also serve as kinase inhibitors and have similar biological activities.
Triazolo[4,3-a]pyrazine derivatives: These compounds are known for their dual inhibition of c-Met and VEGFR-2 kinases.
Uniqueness
2-(3,4-Dimethoxyphenyl)-8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its specific structural features, which confer high selectivity and potency towards certain kinases. Its ability to undergo various chemical modifications also makes it a versatile scaffold for drug development .
Properties
Molecular Formula |
C22H20N6O2 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-11,12-dimethyl-10-pyridin-3-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H20N6O2/c1-13-14(2)28(16-6-5-9-23-11-16)21-19(13)22-25-20(26-27(22)12-24-21)15-7-8-17(29-3)18(10-15)30-4/h5-12H,1-4H3 |
InChI Key |
ZBYAIPLNUWFQGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC(=C(C=C4)OC)OC)C5=CN=CC=C5)C |
Origin of Product |
United States |
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